

# An In-depth Technical Guide to PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7, with secondary activity at Nav1.8. Developed by Pfizer, it represented a significant effort in the pursuit of novel, non-opioid analgesics. The rationale for its development was strongly rooted in human genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain, and gain-of-function mutations to debilitating pain syndromes. Despite a promising preclinical profile and successful target engagement, PF-05089771 ultimately failed to demonstrate broad analgesic efficacy in Phase II clinical trials for various pain indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of PF-05089771, summarizing its pharmacology, mechanism of action, experimental protocols, and clinical trial outcomes to inform future research in the field of pain therapeutics.

### **Chemical and Physical Properties**



| Property         | Value                                                                                                               |
|------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-<br>chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-<br>4-yl)benzene-1-sulfonamide |
| Chemical Formula | C18H12Cl2FN5O3S2 · C7H8O3S                                                                                          |
| Molecular Weight | 672.56 g/mol                                                                                                        |
| CAS Number       | 1430806-04-4                                                                                                        |

# **Pharmacology and Mechanism of Action**

PF-05089771 is a state-dependent inhibitor of Nav1.7, exhibiting a strong preference for the inactivated state of the channel over the resting state.[1] This mechanism is crucial as it allows for targeted inhibition of neurons that are actively firing, such as nociceptors in a pain state, while sparing less active neurons, potentially reducing side effects. The molecule interacts with the voltage-sensor domain (VSD) of Domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[2]

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of PF-05089771 at the cellular level.





Click to download full resolution via product page

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

#### In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 was assessed against a panel of voltage-gated sodium channels using automated patch-clamp electrophysiology.



| Channel Subtype                                | Species | IC <sub>50</sub> (nM) |
|------------------------------------------------|---------|-----------------------|
| Nav1.7                                         | Human   | 11                    |
| Mouse                                          | 8       |                       |
| Rat                                            | 171     | _                     |
| Dog                                            | 13      |                       |
| Cynomolgus                                     | 12      |                       |
| Nav1.1                                         | Human   | 850                   |
| Nav1.2                                         | Human   | 110                   |
| Nav1.3                                         | Human   | 11,000                |
| Nav1.4                                         | Human   | 10,000                |
| Nav1.5                                         | Human   | 25,000                |
| Nav1.6                                         | Human   | 160                   |
| Nav1.8                                         | Human   | >10,000               |
| Data sourced from multiple publications.[3][4] |         |                       |

# Experimental Protocols In Vitro Electrophysiology (Automated Patch-Clamp)

The potency and selectivity of PF-05089771 were primarily determined using the PatchXpress automated patch-clamp system.

- Cell Lines: HEK293 or CHO cells stably expressing the human or other species orthologs of the respective Nav channel subtypes.
- · Recording Solutions:
  - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.



- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
- Voltage Protocols for State-Dependent Inhibition:
  - Resting State Protocol: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms.
  - Inactivated State Protocol: From a holding potential of -120 mV, a conditioning prepulse to the empirically determined half-inactivation potential (V<sub>1</sub>/<sub>2</sub> of inactivation, typically around -75 mV for Nav1.7) was applied for 500 ms, followed by a test pulse to 0 mV for 20 ms.
- Data Analysis: The peak sodium current elicited by the test pulse was measured before and after the application of various concentrations of PF-05089771. The concentration-response data were fitted to a Hill equation to determine the IC<sub>50</sub> values.

#### Preclinical In Vivo Pain Models Workflow

The preclinical evaluation of Nav1.7 inhibitors like PF-05089771 typically follows a tiered approach.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of Nav1.7 inhibitors.



#### **Human Pharmacokinetics**

The pharmacokinetic profile of PF-05089771 was evaluated in healthy human volunteers in a microdose study and a subsequent single ascending dose study.

| Parameter                                                               | Value Range (Microdose<br>Study) | Single 300 mg Oral Dose<br>(Mean ± SD) |
|-------------------------------------------------------------------------|----------------------------------|----------------------------------------|
| Plasma Clearance (CL)                                                   | 45 - 392 mL/min/kg               | -                                      |
| Volume of Distribution (Vd)                                             | 13 - 36 L/kg                     | -                                      |
| Oral Bioavailability (F)                                                | 38 - 110 %                       | -                                      |
| T <sub>max</sub> (hours)                                                | -                                | 2.0 - 5.0                              |
| C <sub>max</sub> (ng/mL)                                                | -                                | Data not consistently reported         |
| AUC (ng·h/mL)                                                           | -                                | Data not consistently reported         |
| Half-life (t1/2)                                                        | -                                | Data not consistently reported         |
| Data from a microdose<br>study[5] and a single 300 mg<br>dose study.[3] |                                  |                                        |

## **Clinical Development and Trial Outcomes**

PF-05089771 progressed to Phase II clinical trials for several pain indications. However, the results were largely disappointing, failing to meet primary efficacy endpoints in key studies.

#### **Clinical Trial Workflow**





Click to download full resolution via product page

Caption: A simplified workflow of the clinical development path for an analgesic drug.

# Summary of Phase II Clinical Trial Results



| Trial ID    | Indication                                | Key Outcomes                                                                                                  | Result                                                                                                                              |
|-------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| NCT01529346 | Postoperative Dental<br>Pain              | - Sum of Pain<br>Intensity Difference<br>over 6 hours (SPID6)-<br>Total Pain Relief over<br>6 hours (TOTPAR6) | Statistically significant improvement vs. placebo, but only half as efficacious as ibuprofen.[6]                                    |
| NCT01769274 | Inherited<br>Erythromelalgia (IEM)        | - Decrease in heat-<br>induced pain                                                                           | A single dose led to a decrease in heat-induced pain compared to placebo. However, the study had a very small sample size (n=5).[6] |
| NCT02215252 | Painful Diabetic<br>Peripheral Neuropathy | - Change in weekly<br>average pain score<br>from baseline                                                     | No statistically significant difference compared to placebo. The positive control, pregabalin, showed a robust effect.[7]           |

#### **Conclusion and Future Directions**

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of Nav1.7. Its development program highlighted the significant challenge of translating a genetically validated pain target into a broadly effective analgesic. While the compound demonstrated target engagement and some efficacy in specific pain models, it ultimately failed to provide clinically meaningful pain relief in larger patient populations with neuropathic pain.

The reasons for this translational failure are likely multifactorial and may include:

 Peripheral Restriction: PF-05089771 has limited CNS penetration, and it is possible that both peripheral and central Nav1.7 blockade is necessary for robust analgesia in some pain states.



- Role of Other Nav Subtypes: In certain chronic pain conditions, other sodium channel subtypes (e.g., Nav1.8, Nav1.3) may play a more dominant role, or there may be a shift in their contribution to neuronal hyperexcitability.
- Mismatch between Preclinical Models and Clinical Reality: Preclinical studies often focus on evoked pain in homogenous animal populations, whereas clinical pain is often spontaneous and occurs in heterogeneous patient groups.[8]

The story of PF-05089771 provides valuable lessons for the development of future Nav1.7 inhibitors and other novel analgesics. Future research may need to focus on molecules with different pharmacokinetic profiles (e.g., CNS penetration), multi-target approaches, or patient stratification strategies to identify those most likely to respond to selective Nav1.7 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7
   Inhibitor, Using a Battery of Pain Models in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain
   PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [An In-depth Technical Guide to PF-05089771 Tosylate].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560333#what-is-pf-05089771-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com